molecular formula C16H18N4O2S B2602547 N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-(methylthio)nicotinamide CAS No. 2034320-19-7

N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-(methylthio)nicotinamide

Cat. No.: B2602547
CAS No.: 2034320-19-7
M. Wt: 330.41
InChI Key: GUGGUFJYXUWKKR-UHFFFAOYSA-N
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Description

N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-(methylthio)nicotinamide is a synthetic complex organic compound designed for research applications in medicinal chemistry and drug discovery. This molecule features a unique hybrid structure incorporating a hexahydrocinnoline core, a known heterocyclic scaffold, linked via an amide bond to a 2-(methylthio)nicotinamide group. The presence of the methylthio ether on the pyridine ring may influence the compound's electronic properties and bioavailability, making it a candidate for structure-activity relationship (SAR) studies. Compounds with this structural motif are of significant interest in the exploration of novel enzyme inhibitors and receptor modulators. Researchers can utilize this chemical as a key intermediate or building block in the synthesis of more complex molecules, or as a pharmacological tool to investigate specific biological pathways. The product is provided with comprehensive analytical data, including NMR and Mass Spectrometry characterization, to ensure identity and purity for research reproducibility. This product is intended for research use only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(2-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-6-yl)-2-methylsulfanylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2S/c1-20-14(21)9-10-8-11(5-6-13(10)19-20)18-15(22)12-4-3-7-17-16(12)23-2/h3-4,7,9,11H,5-6,8H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUGGUFJYXUWKKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C2CC(CCC2=N1)NC(=O)C3=C(N=CC=C3)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-(methylthio)nicotinamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial activity, cytotoxicity, and potential mechanisms of action.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C15H18N4O1S\text{C}_{15}\text{H}_{18}\text{N}_4\text{O}_1\text{S}

This structure features a hexahydrocinnoline moiety linked to a methylthio-nicotinamide group. The presence of these functional groups suggests diverse interactions with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of similar structures exhibit notable antimicrobial properties. For instance, compounds with similar frameworks have shown effectiveness against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 0.004 mg/mL to 0.045 mg/mL, indicating potent antibacterial activity .

Compound MIC (mg/mL) Target Bacteria
Compound 80.004Enterobacter cloacae
Compound 110.008Staphylococcus aureus
Compound 120.015Escherichia coli

The most sensitive bacteria identified were Enterobacter cloacae, while E. coli exhibited the highest resistance .

Cytotoxicity Studies

Cytotoxicity assessments using the MTT assay have been conducted on several derivatives of this compound. The results indicated varying degrees of cytotoxic effects on normal cell lines such as MRC5, with some compounds exhibiting selective toxicity towards cancer cell lines while sparing normal cells .

Molecular docking studies suggest that the antibacterial activity of these compounds may involve inhibition of key bacterial enzymes such as MurB and CYP51Ca. These enzymes are crucial for bacterial cell wall synthesis and sterol biosynthesis, respectively .

Case Studies

  • Case Study: Antibacterial Efficacy
    • A study evaluated the antibacterial efficacy of several derivatives against Staphylococcus aureus and Escherichia coli. The results showed that compounds with specific substitutions on the hexahydrocinnoline ring exhibited significantly lower MIC values compared to standard antibiotics like ampicillin and streptomycin.
  • Case Study: Anticancer Potential
    • Another investigation focused on the anticancer potential of related compounds in vitro against various cancer cell lines. The findings revealed that certain modifications to the methylthio group enhanced cytotoxicity towards breast cancer cells while maintaining low toxicity towards normal fibroblasts.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with structurally or functionally related nicotinamide and cinnoline derivatives.

Compound Name Core Structure Key Substituents Reported Activity Key Differences
N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-(methylthio)nicotinamide Hexahydrocinnoline 2-(Methylthio)nicotinamide Not explicitly reported in evidence Unique cinnoline backbone; potential for enhanced target binding vs. simpler rings
N-(3-chloro-4-fluorophenyl)-2-(methylthio)nicotinamide (Compound 3, []) Nicotinamide 2-(Methylthio), 3-chloro-4-fluorophenyl Antifungal (vs. Rhizoctonia solani) Lacks cinnoline; simpler aromatic substituent
Boscalid (1, []) Biphenyl nicotinamide Chlorinated biphenyl Fungicidal (commercial) Biphenyl system vs. cinnoline; no sulfur substituent
N,N-Dimethyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide (CAS 1708178-88-4, []) Hexahydrocinnoline Dimethylcarboxamide Intermediate; activity unspecified Replaces 2-(methylthio)nicotinamide with dimethylcarboxamide
2-(Methylthio)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5f, []) Thiadiazole Methylthio groups on acetamide and thiadiazole Physical data only (melting point: 158–160°C) Thiadiazole core vs. cinnoline; dual methylthio groups

Key Observations

Cinnoline vs. Aromatic Cores: The hexahydrocinnoline backbone in the target compound may confer improved conformational stability compared to monocyclic systems like boscalid or phenyl-based nicotinamides. This could enhance binding to enzymes or receptors requiring rigid scaffolds .

Role of Methylthio Group: The 2-(methylthio) substituent is shared with N-(3-chloro-4-fluorophenyl)-2-(methylthio)nicotinamide (Compound 3, []), which exhibits antifungal activity. This suggests that the methylthio group may contribute to antifungal efficacy, though the cinnoline core could alter target specificity or pharmacokinetics.

Synthetic Feasibility: Derivatives with methylthio groups (e.g., 5f in []) show moderate to high yields (72–88%), indicating that the methylthio moiety is synthetically accessible. However, the cinnoline system may require more complex synthetic routes compared to thiadiazoles or biphenyls.

Physicochemical Properties

  • Melting Points : The target compound’s melting point is unreported, but methylthio-containing analogues (e.g., 5f: 158–160°C, []) suggest moderate thermal stability.

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